Diethyl 2-isopropylthiazole-4-methylphosphonate
Overview
Description
Diethyl 2-isopropylthiazole-4-methylphosphonate is a chemical compound with the molecular formula C11H20NO3PS and a molecular weight of 277.32 g/mol . It is known for its unique structure, which includes a thiazole ring and a phosphonate group, making it a compound of interest in various scientific research fields .
Preparation Methods
The synthesis of Diethyl 2-isopropylthiazole-4-methylphosphonate typically involves the reaction of 2-isopropylthiazole with diethyl phosphite under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and requires careful control of temperature and reaction time to achieve high yields . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
Diethyl 2-isopropylthiazole-4-methylphosphonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or other reduced forms.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 2-isopropylthiazole-4-methylphosphonate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 2-isopropylthiazole-4-methylphosphonate involves its interaction with molecular targets, such as enzymes and receptors. The thiazole ring and phosphonate group can form strong interactions with these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Diethyl 2-isopropylthiazole-4-methylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-isopropylthiazole-4-carboxylate: Similar structure but with a carboxylate group instead of a phosphonate group.
Diethyl 2-isopropylthiazole-4-sulfonate: Contains a sulfonate group, offering different reactivity and applications.
The uniqueness of this compound lies in its phosphonate group, which provides distinct chemical properties and reactivity compared to its analogs .
Biological Activity
Diethyl 2-isopropylthiazole-4-methylphosphonate is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a thiazole ring, which is often associated with various biological activities. The thiazole moiety is known for its role in drug design, particularly due to its ability to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. For instance, compounds with thiazole rings have demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring can enhance anticancer properties:
- Cytotoxicity : Compounds related to this compound exhibited IC50 values in the micromolar range against cancer cell lines such as A-431 and Jurkat, suggesting strong potential for further development as anticancer agents .
- Mechanism of Action : The interaction of these compounds with proteins involved in apoptosis and cell proliferation has been documented. For example, molecular dynamics simulations revealed that certain thiazole derivatives interact primarily through hydrophobic contacts with target proteins .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented, with several studies indicating effectiveness against both Gram-positive and Gram-negative bacteria:
- Bacterial Inhibition : this compound has shown promising results in inhibiting bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication .
- Structure-Activity Relationship : Research indicates that specific substitutions on the thiazole ring can significantly enhance antibacterial activity, emphasizing the importance of structural modifications in drug design .
Inflammatory Response Modulation
Some studies suggest that thiazole derivatives can also modulate inflammatory responses:
- Cyclooxygenase Inhibition : Certain analogs have demonstrated strong inhibition of cyclooxygenase enzymes, which play a critical role in inflammation. This suggests that this compound may possess anti-inflammatory properties alongside its anticancer and antimicrobial activities .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity Type | Target/Cell Line | IC50 (µg/mL) | Notes |
---|---|---|---|
Anticancer | A-431 | ~1.98 | Significant cytotoxicity observed |
Anticancer | Jurkat | <1.61 | Comparable to standard drugs like doxorubicin |
Antimicrobial | Escherichia coli | Not specified | Effective against multiple bacterial strains |
Anti-inflammatory | Cyclooxygenase Inhibition | Not specified | Strong inhibition noted |
Case Studies
- Antitumor Activity : A study investigated a series of thiazoles similar to this compound and found that modifications at specific positions significantly enhanced their anticancer activity. The presence of electron-donating groups was crucial for increasing potency against various cancer cell lines .
- Antimicrobial Efficacy : Another study focused on the antibacterial potential of thiazole derivatives, demonstrating effective inhibition against Staphylococcus aureus. The research emphasized the importance of structural variations in enhancing antimicrobial efficacy .
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-2-propan-2-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO3PS/c1-5-14-16(13,15-6-2)7-10-8-17-11(12-10)9(3)4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGPICWINPMAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CSC(=N1)C(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376805 | |
Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675201-26-0 | |
Record name | Diethyl 2-isopropylthiazole-4-methylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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